molecular formula C12H13N3OS B13216638 2-Phenyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-oxadiazole

2-Phenyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-oxadiazole

Cat. No.: B13216638
M. Wt: 247.32 g/mol
InChI Key: LVMDRCDQDAJECE-UHFFFAOYSA-N
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Description

2-Phenyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carbon disulfide and subsequent reactions with various reagents. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the oxadiazole ring or the sulfur atom, leading to various reduced forms.

    Substitution: The phenyl ring and the pyrrolidine moiety can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the phenyl ring or pyrrolidine moiety.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its diverse biological activities.

Mechanism of Action

The mechanism of action of 2-Phenyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-oxadiazole would depend on its specific biological activity. Generally, compounds with oxadiazole rings can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1,3,4-oxadiazole: Lacks the pyrrolidine and sulfanyl groups.

    5-(Pyrrolidin-3-ylsulfanyl)-1,3,4-oxadiazole: Lacks the phenyl group.

    2-Phenyl-5-(methylsulfanyl)-1,3,4-oxadiazole: Has a methyl group instead of the pyrrolidine moiety.

Uniqueness

2-Phenyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-oxadiazole is unique due to the presence of both the phenyl and pyrrolidine moieties, which can contribute to its distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C12H13N3OS

Molecular Weight

247.32 g/mol

IUPAC Name

2-phenyl-5-pyrrolidin-3-ylsulfanyl-1,3,4-oxadiazole

InChI

InChI=1S/C12H13N3OS/c1-2-4-9(5-3-1)11-14-15-12(16-11)17-10-6-7-13-8-10/h1-5,10,13H,6-8H2

InChI Key

LVMDRCDQDAJECE-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1SC2=NN=C(O2)C3=CC=CC=C3

Origin of Product

United States

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